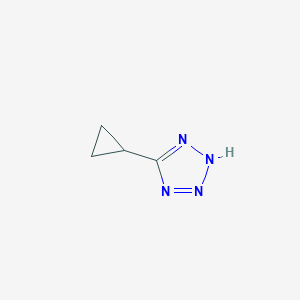

5-cyclopropyl-2H-tetrazole

Description

Historical Context and Discovery of the Tetrazole Ring System

The journey of tetrazole chemistry began in 1885 with the serendipitous discovery of the first tetrazole derivative by Swedish chemist J.A. Bladin. kashanu.ac.irrug.nlresearchgate.net This discovery at the University of Upsala, where he synthesized a compound with the chemical formula C₈H₅N₅ from dicyanophenylhydrazine and nitrous acid, marked the inception of a new field of heterocyclic chemistry. nih.gov Bladin aptly named the novel ring structure "tetrazole". researchgate.netnih.gov Since this initial finding, the field has expanded significantly, with contributions from numerous scientists across Europe and America. rdd.edu.iq

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemistry

Nitrogen-containing heterocycles are fundamental to organic chemistry, with their structural and functional diversity playing a pivotal role in modern drug design and materials science. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These compounds are ubiquitous in nature, forming the core of many essential biological molecules like vitamins, hormones, and nucleic acids. openmedicinalchemistryjournal.comnih.gov The presence of nitrogen atoms imparts unique properties, including a rich electron density and the ability to form various intermolecular interactions such as hydrogen bonds, which is crucial for their biological activity. openmedicinalchemistryjournal.comnih.gov

Nitrogen-rich heterocycles like tetrazoles are particularly significant due to their high nitrogen content and positive heat of formation. mdpi.com This makes them valuable in the development of energetic materials. mdpi.com In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity and spatial properties while potentially improving metabolic stability and pharmacokinetic profiles. rug.nlresearchgate.net The continuous demand for novel compounds with enhanced biological activities ensures that the synthesis and functionalization of nitrogen-containing heterocycles remain a vibrant area of research. frontiersin.orgfrontiersin.org

Overview of Tetrazole Derivatives in Academic Research

Academic research into tetrazole derivatives has uncovered a wide array of applications, stemming from their diverse chemical and biological properties. researchgate.netanjs.edu.iqeuacademic.org In medicinal chemistry, tetrazole-containing compounds have been investigated for a multitude of therapeutic areas, including their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents. kashanu.ac.irnih.govnih.gov The tetrazole moiety is a key component in several FDA-approved drugs, highlighting its importance in pharmaceutical development. acs.org

Beyond pharmaceuticals, tetrazoles are utilized in materials science as ligands in coordination chemistry and as components in energetic materials. mdpi.comeuacademic.org The synthesis of novel tetrazole derivatives is a major focus of research, with numerous methods being developed to create diverse structures for various applications. nih.govresearchgate.net The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a common and well-established method for synthesizing 5-substituted tetrazoles. nih.govresearchgate.net The ongoing exploration of tetrazole chemistry continues to yield new compounds with promising properties and applications. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-2-3(1)4-5-7-8-6-4/h3H,1-2H2,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBXHCJYIMCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314330 | |

| Record name | 5-cyclopropyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27943-07-3 | |

| Record name | 27943-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-cyclopropyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CYCLOPROPYL-2H-TETRAAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 5 Cyclopropyl 2h Tetrazole

Molecular Structure and Formula

This compound possesses the molecular formula C₄H₆N₄. nih.govbiosynth.com Its structure consists of a five-membered tetrazole ring to which a cyclopropyl (B3062369) group is attached at the 5th position. The tetrazole ring itself is composed of four nitrogen atoms and one carbon atom. rdd.edu.iq

The table below summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₆N₄ |

| Molecular Weight | 110.12 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 27943-07-3 nih.govepa.gov |

| Canonical SMILES | C1CC1C2=NNN=N2 nih.gov |

Reactivity and Reaction Mechanisms Involving 5 Cyclopropyl 2h Tetrazole

Photochemical Transformations and Ring Cleavage Reactions of Tetrazoles

The photochemistry of tetrazoles is a challenging field, characterized by the cleavage of the heterocyclic ring, which can lead to a variety of products. nih.gov The specific outcomes of these photochemical reactions are heavily dependent on the nature and structural flexibility of the substituents on the tetrazole ring. nih.govresearchgate.net

Upon irradiation with UV light, such as from an ArF laser (193 nm) or a low-pressure mercury lamp (254 nm), tetrazoles undergo photocleavage. nih.govresearchgate.net A primary and common transformation is the extrusion of molecular nitrogen (N₂). nih.gov For the unsubstituted tetrazole ring, photolysis in a matrix-isolated state has been shown to produce several different photoproducts, including nitrilimine, diazomethane, carbodiimide, and cyanamide. nih.govresearchgate.net The photodecomposition of substituted tetrazoles, such as 5-cyclopropyl-2H-tetrazole, invariably involves the cleavage of the tetrazole ring, with the substituent's structure strongly influencing the resulting products. nih.gov

The generation of reactive nitrilimines from 2,5-disubstituted tetrazoles via photolysis is a key transformation that can be harnessed for further synthetic applications, such as 1,3-dipolar cycloadditions. sonar.ch These photochemical processes can be used to form new heterocyclic structures. sonar.ch

Table 1: General Products of Tetrazole Photolysis

| Precursor | Condition | Key Intermediate/Product | Reference |

|---|---|---|---|

| Unsubstituted Tetrazole | UV Irradiation (193 nm) | Nitrilimine, Diazomethane, Carbodiimide | nih.gov |

| 2,5-Disubstituted Tetrazoles | UV Irradiation | Nitrilimines | sonar.ch |

Thermal Decomposition Pathways and Energetic Properties

Tetrazole derivatives are recognized for their high nitrogen content and significant positive heats of formation, classifying them as energetic materials. colab.wsacs.org These properties make them subjects of investigation for applications such as gas generators and rocket propellants, where the generation of non-toxic products like nitrogen gas is advantageous. acs.org

The thermal decomposition of tetrazoles is a key area of study. For instance, the decomposition temperature for a novel energetic compound, 5-((5-nitro-2H-tetrazol-2-yl)methyl)-1H-tetrazol-1-ol, was found to be 202.25 °C. sioc-journal.cn Theoretical studies on 5-aminotetrazole (B145819) indicate that the elimination of N₂ is the dominant unimolecular decomposition pathway for both the amino and 2H isomers in the gas phase and in melt. nsc.ru Flash vacuum pyrolysis (FVP) of 5-substituted tetrazoles can lead to the elimination of two nitrogen molecules, resulting in the formation of carbenes. acs.org

The energetic properties are linked to the high delocalization energy within the tetrazole ring, which is approximately 209 kJ/mol. wikipedia.org This stability, combined with a high nitrogen content (the parent compound, CH₂N₄, is 80% nitrogen by weight), contributes to their high-energy characteristics upon decomposition. nih.govwikipedia.org

Radical Activation Mechanisms in Tetrazole Chemistry

Recent research has uncovered novel reaction pathways for tetrazoles involving radical activation. An iron-catalyzed denitrogenative rearrangement of 1,2,3,4-tetrazoles has been developed that proceeds through an unprecedented metalloradical activation mechanism. sci-hub.senih.gov This catalytic system demonstrates high selectivity and functional group tolerance, enabling the synthesis of complex N-heterocyclic products. sci-hub.se

The mechanism is distinct from previously understood electrocyclization pathways. nih.gov Experimental and computational studies have confirmed that both C(sp²)–H and C(sp³)–H amination reactions involving tetrazole-featured substrates can proceed via this metalloradical activation. nih.gov A key piece of evidence supporting the radical mechanism comes from an experiment where a substrate containing a cyclopropyl (B3062369) unit was subjected to the reaction conditions, which afforded a ring-opening product in high yield. sci-hub.se This outcome is characteristic of reactions involving cyclopropylcarbinyl radicals, which are known to undergo rapid ring opening.

This radical activation strategy represents a significant advance in tetrazole chemistry, providing access to valuable molecular architectures for medicinal chemistry and drug discovery. sci-hub.se

Structure-Reactivity Relationships in this compound

The reactivity of this compound is significantly influenced by the unique characteristics of the cyclopropyl group. This substituent imparts distinct steric and electronic properties compared to other alkyl or aryl groups.

A primary factor is the inherent ring strain of the three-membered cyclopropyl ring. This strain makes the group more susceptible to ring-opening reactions, especially under conditions that form radical or cationic intermediates at the adjacent carbon. This enhanced reactivity can be exploited in synthetic transformations. As mentioned previously, the formation of a ring-opened product during iron-catalyzed radical reactions serves as a prime example of the cyclopropyl group's influence on reactivity. sci-hub.se

Furthermore, the electronic nature of the substituent at the 5-position is known to have a strong effect on the decomposition pathways and product distribution in both photochemical and thermal reactions of tetrazoles. nih.gov The electron-withdrawing or -donating character of the cyclopropyl group, coupled with its steric bulk, will dictate the regioselectivity and stereoselectivity of reactions involving the tetrazole ring. The relationship between the structure of acyclic and cyclopropyl analogues and their biological activity at specific receptors has also been a subject of study, highlighting the importance of the substituent's conformation and chain structure for molecular interactions. nih.gov

Tautomerism and Isomerism of Tetrazole Systems

Tetrazoles are characterized by a fascinating and crucial aspect of their chemistry: tautomerism. byjus.com A 5-substituted tetrazole can, in principle, exist in two primary tautomeric forms: the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the ring's nitrogen atoms. wikipedia.org A third, non-aromatic 5H-isomer is energetically unfavorable and has not been experimentally detected. researchgate.net

The equilibrium between the 1H- and 2H-tautomers is influenced by the physical state of the compound.

In the solid phase and in solution , the 1H-tautomer is generally the predominant and more stable form. acs.org

In the gas phase , the equilibrium shifts, and the 2H-tautomer becomes the more stable form. acs.org

The designation "this compound" explicitly identifies the isomer where the mobile hydrogen atom is located on the nitrogen atom at the N2 position of the tetrazole ring. This distinction is critical as the isomeric form dictates the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately its chemical and biological properties. acs.org

Table 2: Stability of 5-Substituted Tetrazole Tautomers

| Tautomer | Phase | Relative Stability | Reference |

|---|---|---|---|

| 1H-tetrazole | Solid / Solution | More Stable / Predominant | , acs.org |

| 2H-tetrazole | Gas | More Stable / Predominant | , acs.org |

Advanced Spectroscopic and Analytical Characterization for 5 Cyclopropyl 2h Tetrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of 5-cyclopropyl-2H-tetrazole, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the structure of this compound.

In ¹H NMR analysis of this compound, the signals corresponding to the cyclopropyl (B3062369) group are particularly characteristic. Experimental data in deuterated methanol (B129727) (CD₃OD) shows a multiplet for the single methine proton (CH) of the cyclopropyl ring in the range of δ 2.18-2.25 ppm. rsc.org The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring appear as two distinct multiplets, one at δ 1.20-1.25 ppm (2H) and another at δ 1.04-1.08 ppm (2H). rsc.org This distinct pattern confirms the presence and electronic environment of the cyclopropyl substituent.

For ¹³C NMR, while specific data for this compound is not widely published, analysis of related structures provides expected chemical shift ranges. The carbon atom of the tetrazole ring (C5) is expected to resonate at a distinct downfield position. Studies on 2,5-disubstituted tetrazoles show that the C5 chemical shift is a key marker for identifying the N2-isomer, typically appearing around δ 164-165 ppm. mdpi.com The carbons of the cyclopropyl group are expected at significantly more upfield positions. For comparison, in a related molecule, 2-cyclopropyl-4-(1H-tetrazol-5-yl)oxazol-5-amine, the cyclopropyl methine (CH) carbon resonates at δ 8.1 ppm and the methylene (CH₂) carbons at δ 7.0 ppm. scienceopen.com

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Reference Data (Compound/Solvent) | Citation |

|---|---|---|---|---|

| ¹H | Cyclopropyl-CH | 2.18 - 2.25 (m) | This compound / CD₃OD | rsc.org |

| ¹H | Cyclopropyl-CH₂ | 1.20 - 1.25 (m) | This compound / CD₃OD | rsc.org |

| ¹H | Cyclopropyl-CH₂ | 1.04 - 1.08 (m) | This compound / CD₃OD | rsc.org |

| ¹³C | Tetrazole-C5 | ~164 - 165 | 2-Methyl-5-phenyl-2H-tetrazole | mdpi.com |

| ¹³C | Cyclopropyl-CH | ~8 | 2-Cyclopropyl-4-(1H-tetrazol-5-yl)oxazol-5-amine | scienceopen.com |

| ¹³C | Cyclopropyl-CH₂ | ~7 | 2-Cyclopropyl-4-(1H-tetrazol-5-yl)oxazol-5-amine | scienceopen.com |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity within the this compound molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal at δ ~2.2 ppm to the ¹³C signal of the cyclopropyl methine carbon, and correlations between the ¹H signals at δ ~1.1-1.2 ppm and the ¹³C signal of the cyclopropyl methylene carbons. columbia.edulibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). libretexts.org This is crucial for establishing the connection between the cyclopropyl ring and the tetrazole ring. An HMBC spectrum would be expected to show a cross-peak between the cyclopropyl methine proton (δ ~2.2 ppm) and the C5 carbon of the tetrazole ring (δ ~164 ppm), providing definitive evidence for the C-C bond linking the two ring systems. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. sioc-journal.cn The spectrum provides a unique fingerprint of the molecule. Key absorptions for tetrazole derivatives include N-H stretching, C=N stretching, N=N stretching, and ring skeletal vibrations. derpharmachemica.comoptica.org

For 5-substituted tetrazoles, characteristic bands are observed for the tetrazole ring itself. nih.gov These typically include vibrations in the 1410-1460 cm⁻¹ range, assigned to N=N double bond stretching, and absorptions in the 900-1160 cm⁻¹ region, which are attributed to the skeletal vibrations of the tetrazole ring. optica.org The C=N stretching frequency is often observed around 1620-1690 cm⁻¹. derpharmachemica.com The presence of the cyclopropyl group would contribute C-H stretching frequencies in the aliphatic region (typically 2850-3000 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Attribution | Citation |

|---|---|---|---|

| N-H Stretch | ~3100 - 3370 | Tetrazole ring NH | derpharmachemica.comoptica.org |

| C-H Stretch (aliphatic) | ~2890 - 3000 | Cyclopropyl group | derpharmachemica.com |

| C=N Stretch | ~1620 - 1690 | Tetrazole ring | derpharmachemica.com |

| N=N Stretch | ~1410 - 1460 | Tetrazole ring | optica.org |

| Ring Skeletal Vibrations | ~900 - 1160 | Tetrazole ring | optica.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization, which can provide further structural confirmation. The compound has a molecular formula of C₄H₆N₄ and a monoisotopic mass of approximately 110.06 g/mol . epa.gov

The fragmentation of 5-substituted tetrazoles is well-documented. rsc.orglifesciencesite.com A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles upon ionization involves the facile elimination of a molecule of dinitrogen (N₂), which has a mass of 28 Da. mdpi.comresearchgate.net This loss results in the formation of a highly reactive nitrilimine intermediate. researchgate.net Another common fragmentation pattern, particularly in positive-ion electrospray ionization (ESI-MS), is the loss of hydrazoic acid (HN₃), with a mass of 43 Da. lifesciencesite.com Analysis of the mass spectrum would therefore be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) and significant fragment ions corresponding to [M-28]⁺ and/or [M-43]⁺.

X-ray Diffraction Studies for Solid-State Structures

X-ray analysis would confirm the planarity of the tetrazole ring and provide exact bond lengths and angles for both the tetrazole and cyclopropyl moieties. growingscience.com In the crystal structure of a related triazole compound, the cyclopropyl ring was found to be oriented nearly perpendicular to an attached benzene (B151609) ring. nih.gov The packing of molecules in the crystal lattice would be determined by intermolecular interactions, such as hydrogen bonding involving the tetrazole N-H proton and the nitrogen atoms of adjacent molecules. nih.gov Such studies are typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations, and the structures are solved and refined using established software packages like SHELXTL. nih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complement to experimental data. nih.govacs.org DFT calculations can be used to predict and rationalize the geometric, electronic, and spectroscopic properties of this compound.

Theoretical modeling can be applied to:

Optimize Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray diffraction data. growingscience.com

Predict Spectroscopic Data: DFT methods can calculate NMR chemical shifts and IR vibrational frequencies, aiding in the assignment of experimental spectra. nih.gov

Analyze Tautomeric Stability: Computational studies are crucial for determining the relative energies of the 1H- and 2H-tautomers of the tetrazole ring, predicting which form is more stable in the gas phase or in solution. rsc.org For many 5-substituted tetrazoles, the 2H-tautomer is found to be more stable in the gas phase. rsc.org

Investigate Electronic Properties: Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as Mulliken charge distributions, can be calculated to understand the molecule's reactivity and electronic nature. nih.govacs.org For a derivative, 5-cyclopropyl-2-(3-iodoprop-2-ynyl)tetrazole, DFT calculations have been performed at the B3LYP/6-31G* level of theory to understand its properties. uq.edu.au

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool in the study of tetrazole derivatives. It offers a favorable balance between computational cost and accuracy for predicting a variety of molecular properties. DFT calculations are instrumental in understanding the geometric structure, vibrational frequencies, and electronic characteristics of this compound.

Detailed research findings from DFT studies on 5-substituted tetrazoles, which serve as a model for this compound, consistently utilize hybrid functionals like B3LYP in conjunction with various basis sets such as 6-31G*, 6-311++G(d,p), and cc-pVTZ. ijsr.netconicet.gov.argrowingscience.comunlp.edu.arpnrjournal.comnih.govacademie-sciences.fr These calculations are crucial for optimizing the molecular geometry, which has been shown to be nearly planar for the tetrazole ring in related compounds. sioc-journal.cn The method is also used to predict vibrational spectra, aiding in the assignment of experimental IR and Raman bands. pnrjournal.comresearchgate.net

A key aspect explored through DFT is the relative stability of the 1H and 2H tautomers of 5-substituted tetrazoles. For many such compounds, theoretical calculations have established that the 2H-tautomer is the more stable form in the gas phase. nih.goviosrjournals.orgacs.org Furthermore, DFT is employed to evaluate the aromaticity of the tetrazole ring through indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). ijsr.netiosrjournals.org These studies generally indicate a high degree of aromaticity for the tetrazole ring system. ijsr.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated using DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.govacs.org

Below is a representative table of optimized geometrical parameters for a 5-alkyl-substituted 2H-tetrazole, calculated using DFT, which serves as an illustrative model for this compound.

Table 1: Calculated Geometrical Parameters for a Model 5-Alkyl-2H-Tetrazole using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| N1-N2 | 1.305 |

| N2-N3 | 1.350 |

| N3-N4 | 1.305 |

| N4-C5 | 1.345 |

| C5-N1 | 1.345 |

| C5-C(alkyl) | 1.510 |

| Bond Angles | |

| N1-N2-N3 | 108.0 |

| N2-N3-N4 | 108.0 |

| N3-N4-C5 | 108.0 |

| N4-C5-N1 | 108.0 |

| C5-N1-N2 | 108.0 |

| N1-C5-C(alkyl) | 126.0 |

| N4-C5-C(alkyl) | 126.0 |

Note: The data in this table is representative of typical 5-alkyl-substituted 2H-tetrazoles as found in the literature and serves as a model for this compound.

Applications of 5 Cyclopropyl 2h Tetrazole in Advanced Materials and Coordination Chemistry

5-Cyclopropyl-2H-tetrazole as a Ligand in Coordination Chemistry

The tetrazole moiety is a versatile ligand in coordination chemistry due to its multiple nitrogen donor atoms, which allow for a variety of coordination modes to metal centers. nih.gov These coordination possibilities are fundamental to the construction of diverse supramolecular architectures with tailored properties. lnu.edu.ua The deprotonated tetrazolate anion can act as a linker between metal ions, leading to the formation of stable and complex structures.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and connectivity of the ligand are crucial in determining the topology and properties of the resulting framework. Tetrazole-based ligands are widely used in the synthesis of MOFs due to their ability to form robust and porous structures. rsc.orgresearchgate.net These materials have potential applications in gas storage, separation, and catalysis.

While numerous tetrazole derivatives have been successfully employed as ligands in the construction of MOFs, specific research detailing the use of this compound in the synthesis of MOFs or coordination polymers is not extensively available in the public domain. The unique steric hindrance and electronic effects of the cyclopropyl (B3062369) group could potentially lead to the formation of novel framework topologies with interesting properties, representing an area for future research.

Spin-crossover (SCO) compounds are a fascinating class of materials that can switch between two different electronic spin states, typically a low-spin (LS) and a high-spin (HS) state, in response to external stimuli such as temperature, pressure, or light. mdpi.com This phenomenon is most commonly observed in octahedral iron(II) complexes. The ligand field strength plays a critical role in determining whether a complex will exhibit SCO behavior.

Research has confirmed the use of 1-cyclopropyltetrazole as a ligand in the formation of a novel iron(II) spin-crossover complex. researchgate.net The synthesis, structure, and magnetic properties of this complex have been characterized, demonstrating that the cyclopropyl substituent allows for the formation of a coordination environment around the iron(II) center that is conducive to spin-crossover behavior. researchgate.net The investigation of a series of similar iron(II) SCO compounds based on 1-substituted tetrazoles has proven useful in understanding structure-property relationships in these materials. nih.gov

Table 1: Investigated Iron(II) Spin-Crossover Complexes with Substituted Tetrazole Ligands

| Ligand | Spin Transition Temperature (T½) | Hysteresis Width (K) |

| 1-Isopropyl-1H-tetrazole | ~109 K (incomplete) | Not applicable |

| 1-Isobutyl-1H-tetrazole | 223 K (gradual) | Not significant |

| 1-Cyclopropyltetrazole | Specific data not publicly available | Specific data not publicly available |

Interactive Data Table: Click on the ligand names for more details on their respective complexes, where available.

The study of the 1-cyclopropyltetrazole iron(II) complex contributes to the growing library of SCO compounds and provides insights into how ligand modifications can be used to tune the spin transition properties. researchgate.net The cooperative nature of the spin transition, including the width of the thermal hysteresis loop, is a key parameter for potential applications in molecular switches and data storage devices. bohrium.com

The design and synthesis of metal complexes with specific properties are at the heart of coordination chemistry. The choice of ligand is paramount in dictating the geometry, stability, and reactivity of the resulting complex. Tetrazole derivatives are known to form stable complexes with a wide range of transition metals. lnu.edu.ua

Beyond the specific case of the spin-crossover compound mentioned above, detailed studies on the broader coordination chemistry of this compound, including the synthesis and structural characterization of complexes with various other metals, are not widely reported. The coordination behavior of tetrazole ligands is highly sensitive to the nature of the substituent at the 5-position, suggesting that the cyclopropyl group would influence the resulting complex's structure and properties. lnu.edu.ua

Metal complexes containing tetrazole ligands have been explored for their catalytic activity in various organic transformations. nih.gov The tetrazole ring can influence the electronic properties of the metal center, thereby modulating its catalytic performance. The synergistic effects between different metals in bimetallic or multimetallic complexes can lead to enhanced catalytic activity. nih.gov

Currently, there is a lack of specific research in the accessible literature focusing on the catalytic applications of metal complexes derived from this compound. This remains an open area for investigation, where the unique electronic signature of the cyclopropyltetrazole ligand could potentially be harnessed to develop novel catalysts for a range of chemical reactions.

Applications in High-Energy Materials Research

Tetrazole-based compounds are of significant interest in the field of high-energy materials due to their high nitrogen content and large positive heats of formation, which are key characteristics of energetic compounds. mdpi.comsci-hub.se The decomposition of these materials releases a large amount of energy and produces environmentally benign dinitrogen gas.

Table 2: Comparison of Properties for Selected Energetic Materials

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| TNT | 1.65 | 6.90 | 19.0 |

| RDX | 1.82 | 8.75 | 34.0 |

| HMX | 1.91 | 9.10 | 39.0 |

| 5-Nitrotetrazole derivative (anhydrous) | ~1.80 | 8.69 | 30.2 |

| This compound | Data not available | Data not available | Data not available |

This table provides a general comparison; the properties of tetrazole derivatives can vary significantly with substitution.

Utilization in the Photographic and Imaging Industries

Historically, certain heterocyclic compounds have found applications in the photographic and imaging industries, often as components in the emulsion or processing solutions. uh.edu For instance, some compounds can act as antifoggants or stabilizers in photographic emulsions, while others may be involved in the development or fixing processes. The chemistry of photographic processing involves a complex interplay of organic and inorganic compounds to produce a permanent image from a latent one. uh.edu

Tetrazole derivatives have been investigated for their potential use in bioorthogonal "photoclick" chemistry, which has applications in imaging and probing biological systems. korea.ac.krdntb.gov.ua However, there is no specific information available in the reviewed literature that documents the use of this compound in conventional photographic or modern imaging industries.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] dipolar cycloaddition reaction between an organic nitrile and an azide (B81097). researchgate.netthieme-connect.com However, traditional methods often involve harsh conditions, toxic reagents like hydrazoic acid, or expensive catalysts. thieme-connect.com Current research is focused on developing more efficient, cost-effective, and environmentally benign synthetic pathways.

Future exploration is directed towards:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times for the synthesis of 5-substituted tetrazoles, often from hours to minutes, while improving yields. thieme-connect.com Further optimization of microwave parameters for the synthesis of 5-cyclopropyl-2H-tetrazole could lead to highly efficient and rapid production.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer a convergent and atom-economical approach to complex tetrazole derivatives in a single step. nih.govacs.org Designing novel MCRs that incorporate cyclopropyl (B3062369) nitrile could provide direct access to a diverse library of this compound derivatives for various applications. beilstein-journals.org

Green Chemistry Approaches: The use of water or eco-friendly solvents like polyethylene glycol (PEG) is a key trend. researchgate.netrsc.org For instance, a zinc bromide-catalyzed synthesis of 5-substituted tetrazoles has been developed that proceeds in moderate to excellent yields across a broad range of substrates. rsc.org Research into water-based, catalyst-free, or biodegradable catalytic systems for the synthesis of this compound is a significant area of interest.

Development of Advanced Catalytic Systems

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of tetrazole synthesis. The development of novel catalysts, particularly heterogeneous and nanocatalysts, is a major research focus due to their high efficiency, ease of separation, and reusability. thieme-connect.comrsc.orgamerigoscientific.com

Advanced catalytic systems being explored include:

Nanocatalysts: Nanomaterials have emerged as highly efficient catalysts for tetrazole synthesis owing to their high surface-area-to-volume ratio and modifiable surfaces. rsc.org This includes magnetic nanoparticles (e.g., Fe3O4@chitin), which allow for easy recovery using an external magnet, and zinc oxide (ZnO) nanoparticles, which act as effective heterogeneous acid catalysts. amerigoscientific.comnih.gov

Metal-Organic Frameworks (MOFs): The porous structure and tunable nature of MOFs make them promising candidates for catalytic applications. Copper-based MOFs have demonstrated notable results in catalyzing tetrazole synthesis. amerigoscientific.com

Homogeneous Metal Complexes: Cobalt(II) complexes have been identified as efficient homogeneous catalysts for the [3+2] cycloaddition of sodium azide to organonitriles, providing a new avenue for mechanistic studies and catalyst design. acs.orgnih.gov

The table below summarizes various advanced catalytic systems used in the synthesis of 5-substituted tetrazoles, which could be adapted for this compound.

| Catalyst System | Type | Key Advantages | Relevant Findings |

| Fe3O4@tryptophan–La | Magnetic Nanocatalyst | High efficiency, excellent recyclability, easy separation. | Offers high yields and short reaction times for 5-substituted-1H-tetrazoles. amerigoscientific.com |

| ZnO Nanoparticles | Metal Oxide Nanocatalyst | Lewis acidic sites, high surface area, reusable. | Catalyzes [3+2] cycloaddition with high product yields (69-82%). amerigoscientific.com |

| Cu-MOFs | Metal-Organic Framework | High catalytic activity, potential for tunability. | Shows promising results for synthesizing tetrazole derivatives. amerigoscientific.com |

| Cobalt(II) Complexes | Homogeneous Catalyst | Enables reactions under homogeneous conditions, allows for detailed mechanistic investigation. | First examples of cobalt complexes used for [3+2] cycloaddition reaction for 1H-tetrazoles. acs.orgnih.gov |

| Pd-Arg@boehmite | Nanocatalyst | Green catalyst, exceptional substrate compatibility, reusable. | Represents a promising system for green synthesis routes. amerigoscientific.com |

In-depth Mechanistic Studies of Tetrazole Reactivity

A deeper understanding of the reaction mechanisms governing the formation and reactivity of tetrazoles is crucial for optimizing existing synthetic methods and designing new ones. While the [2+3] cycloaddition of azides and nitriles is the most direct route, the exact mechanism is still debated and appears to vary with the azide species used. acs.org

Key areas for future mechanistic investigation include:

Cycloaddition Pathways: Density Functional Theory (DFT) calculations have been employed to study different mechanisms, including concerted cycloaddition and stepwise addition of azide species. acs.orgresearchgate.net These studies suggest a potential nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes. acs.org Further computational and experimental studies on the reaction with cyclopropyl nitrile could elucidate the specific pathway and transition states involved.

Catalyst Role: Investigating the precise role of the catalyst in the reaction mechanism is essential. For metal-catalyzed reactions, it is proposed that the reaction involves the initial coordination of either the azide or the nitrile to the metal center, which lowers the activation barrier. nih.gov Isolating and characterizing intermediates, such as the cobalt(II) diazido complex, provides direct insight into the catalytic cycle. acs.orgnih.gov

Decomposition Pathways: The thermal stability and decomposition of tetrazoles are critical, especially for high-energy material applications. Studies on the decomposition of 5-substituted-1H-tetrazoles under high-temperature conditions have revealed complex reaction kinetics and pathways. beilstein-journals.org Understanding the decomposition mechanism of this compound is vital for ensuring its safe handling and application.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. cdnsciencepub.com

Future research in this area will likely focus on:

High-Energy Materials (HEMs): The tetrazole ring is a key functional group in many energetic materials due to its high nitrogen content and large positive enthalpy of formation. researchgate.net Computational methods, such as DFT, are used to predict key energetic properties like density, heat of formation (HOF), detonation velocity, and pressure for newly designed molecules. cdnsciencepub.comresearchgate.net By substituting the tetrazole ring with various energetic groups, researchers can computationally screen for novel this compound derivatives with balanced performance and sensitivity, potentially surpassing well-known explosives like RDX. cdnsciencepub.com

Structure-Property Relationships: Computational studies can establish clear structure-property relationships. For example, research has shown that increasing the number of nitro groups on an azole ring leads to a remarkable increase in the HOF. researchgate.net Similar systematic studies on this compound derivatives will guide the synthesis of compounds with tailored properties.

In Silico Pharmacokinetics: For medicinal chemistry applications, computational tools can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel this compound derivatives. nih.govnih.gov This allows for the early-stage filtering of drug candidates with poor pharmacokinetic profiles, streamlining the drug discovery process.

Integration of this compound into Multifunctional Materials

The unique electronic and structural characteristics of the tetrazole ring make it a valuable component in the development of advanced functional materials. lifechemicals.com The addition of a cyclopropyl group can further modulate these properties, opening up new avenues for material design.

Emerging trends in this area include:

Polymers and Microporous Materials: Synthetic polymers containing tetrazole fragments are being investigated as highly prospective materials. For example, microporous organic polymers with tetrazole units have demonstrated high efficacy and selectivity in CO2 gas capture. lifechemicals.com Incorporating the this compound moiety into polymer backbones could lead to new materials with unique gas storage, separation, or electronic properties.

Coordination Polymers and MOFs: The nitrogen atoms of the tetrazole ring are excellent coordinators for metal ions, making tetrazole derivatives ideal ligands for constructing functional metal-organic complexes and frameworks (MOFs). lifechemicals.com These materials have applications in areas such as gas storage and catalysis. The cyclopropyl group could influence the topology and pore environment of such frameworks, leading to materials with novel functionalities.

Energetic Materials: As previously mentioned, tetrazoles are a cornerstone of modern high-energy materials. acs.org Their high nitrogen content allows them to release large amounts of energy and nitrogen gas upon decomposition, making them environmentally benign compared to traditional carbon-based explosives. acs.org The cyclopropyl group, with its inherent ring strain, can further increase the energy density of these materials. Research is ongoing to synthesize and characterize novel energetic salts and coordination compounds based on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.